2,4-Diaminoanisole

Mutagenicity Genotoxicity Hair Dye Safety

2,4-Diaminoanisole (≥99.0% HPLC) is the most potent mutagenic coupler in the 2,4-diaminoalkoxybenzene series, essential for structure-activity relationship (SAR) investigations and mutagenicity modelling. As an IARC Group 2B carcinogen, it mandates controlled procurement. It delivers deep blue shades with light fastness when combined with primary intermediates, and serves as a validated LC-MS/MS & HPLC reference standard for detecting carcinogenic aromatic amines in waterpipe smoke and hair color products. Procure for analytical method development, quality control, and biomonitoring studies.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 615-05-4
Cat. No. B165692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diaminoanisole
CAS615-05-4
Synonyms2,4-diaminoanisole
2,4-diaminoanisole sulfate
4-methoxy-1,3-phenylenediamine
4-methoxy-3-phenylenediamine
4-methoxy-3-phenylenediamine dihydrochloride
4-methoxy-3-phenylenediamine sulfate
4-methoxy-3-phenylenediamine sulfate (1:1)
4-methoxy-m-phenylenediamine sulfate
m-diaminoanisole sulfate
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)N
InChIInChI=1S/C7H10N2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,8-9H2,1H3
InChIKeyBAHPQISAXRFLCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in alcohol, hot ether;  slightly soluble in DMSO
Solubility in water: miscible

2,4-Diaminoanisole (CAS 615-05-4): Technical Profile and Procurement Considerations for Analytical and Formulation Applications


2,4-Diaminoanisole (2,4-DAA; 4-Methoxy-m-phenylenediamine) is a primary aromatic amine (PAA) that appears as colorless to dark needles or powder, with a melting point of 67-68°C [1]. It is primarily utilized as a color-forming intermediate in oxidative hair dye formulations, where it functions as a coupler, and as an analytical reference standard for detection of aromatic amines in complex matrices [2]. The compound is classified as a possible human carcinogen (IARC Group 2B) [3], necessitating controlled procurement and handling.

Why 2,4-Diaminoanisole is Not Interchangeable with Other In-Class Aromatic Diamines: A Rationale for Specific Selection


The class of 2,4-diaminoalkoxybenzenes and related aromatic diamines exhibits profound structure-activity divergence that precludes functional interchangeability. A systematic study demonstrated that mutagenic potency in Salmonella typhimurium is highly dependent on the size of the C1-alkoxy substituent, with 2,4-diaminoanisole (the methoxy derivative) exhibiting the highest mutagenic activity among six tested analogs [1]. This finding underscores that even minor structural modifications can lead to significant differences in both performance and safety profiles. Therefore, substituting 2,4-diaminoanisole with a closely related analog like 2,4-diaminophenoxyethanol or 2,5-diaminoanisole will result in a functionally distinct, and not equivalent, product.

Quantitative Differentiation Evidence for 2,4-Diaminoanisole (615-05-4): Key Comparative Data for Informed Procurement


2,4-Diaminoanisole vs. 2,4-Diaminophenoxyethanol: Comparative Mutagenicity in Salmonella Assay

In a direct comparative study using the standard Salmonella/microsome assay with strain TA1538 and S9 metabolic activation, 2,4-diaminoanisole (2,4-DAA) exhibited definite and variable mutagenic activity, whereas the analog 2,4-diaminophenoxyethanol (2,4-DAPE) showed no detectable mutagenic activity under identical experimental conditions [1]. This clear differential outcome was consistently observed over a total period of 2 years, establishing a fundamental safety distinction between the two compounds.

Mutagenicity Genotoxicity Hair Dye Safety

Alkoxy Substituent Size Dictates Mutagenic Potency: 2,4-Diaminoanisole as the Most Active Methoxy Derivative

A comparative study of six 2,4-diaminoalkoxybenzenes in Salmonella typhimurium revealed that mutagenic activity is inversely correlated with the size of the C1-alkoxy group. 2,4-Diaminoanisole (the methoxy derivative) exhibited the highest mutagenic activity. Compounds with larger alkoxy groups (ethoxy, isopropoxy, n-propoxy) were distinctly less active, and activity was slight or absent for phenoxyethanol and n-butoxy derivatives [1]. This quantifies 2,4-DAA's unique position within its chemical class.

Structure-Activity Relationship Mutagenicity Chemoinformatics

Comparative Color Performance in Hair Dye Formulations: 2,4-Diaminoanisole as a High-Performance Coupler

In a comparative study of meta-phenylenediamine derivatives, 2,4-diaminoanisole sulfate was found to produce a deep blue shade when coupled with p-phenylenediamine (PPD), with comparable light fastness to other effective couplers like m-phenylenediamine and m-toluylenediamine [1]. The study notes that all these compounds are 'equally effective in producing a deep blue shade of comparable light fastness.'

Hair Dye Chemistry Color Fastness Formulation Science

Reaction Yield with 2,5-Diaminotoluene: A Quantified Coupling Efficiency

A study on oxidative hair dye chemistry isolated and characterized the aminoindamine and aminoindoaniline products from the reaction of 2,5-diaminotoluene with 2,4-diaminoanisole. The key intermediate, 5-methoxy-2'(or 3')-methylindamine, was formed in a quantifiable 10% yield under conditions mimicking hair dyeing [1]. This yield was dependent on the molar ratio of the two precursors, providing a concrete, quantitative metric for this specific coupling reaction.

Hair Dye Chemistry Reaction Yield Process Chemistry

High-Purity Analytical Standard: HPLC Purity of ≥99.0% for Reliable Quantification

For applications requiring precise quantification, the analytical standard grade of 2,4-diaminoanisole offers a defined and high purity level of ≥99.0% by HPLC area percentage . This level of purity is essential for its use as a reference standard in methods such as LC-ESI-MS/MS for detecting aromatic amines in waterpipe smoke or HPLC for analyzing hair color products .

Analytical Chemistry Reference Standard Quality Control

Differential Impact of Enzyme Induction on In Vivo Mutagenicity

A study on rats pretreated with various microsomal enzyme inducers revealed differential effects on the mutagenicity of urine from 2,4-diaminoanisole-treated animals. Phenobarbital (PB) pretreatment resulted in a 2-fold increase in revertant rate over controls, while pretreatment with beta-naphthoflavone (BNF), 3-methylcholanthrene (MC), or TCDD decreased urine mutagenicity by approximately 70% [1]. This highlights the compound's unique metabolic susceptibility.

Metabolism Toxicology Drug Metabolism

Optimal Application Scenarios for 2,4-Diaminoanisole (CAS 615-05-4) Based on Differentiated Evidence


Analytical Reference Standard for Regulatory Compliance Testing in Complex Matrices

Given its defined high purity of ≥99.0% by HPLC and established use as a reference standard for detecting carcinogenic aromatic amines in waterpipe smoke and hair color products by LC-MS/MS and HPLC , 2,4-diaminoanisole is optimally procured for analytical method development, validation, and routine quality control. Its reliable quantification supports compliance with regulations governing prohibited or restricted substances in consumer goods [1].

Target Compound for Structure-Activity Relationship (SAR) Studies on Genotoxicity

2,4-Diaminoanisole is a uniquely valuable model compound for SAR investigations due to its position as the most potent mutagen within a well-defined homologous series of 2,4-diaminoalkoxybenzenes . The direct, quantitative structure-activity data linking alkoxy group size to mutagenic potency makes it an essential positive control and reference point for developing in silico toxicology models or investigating mechanisms of frameshift mutagenesis [1].

Formulation of Deep Blue Permanent Hair Dyes

In oxidative hair color formulations, 2,4-diaminoanisole sulfate is a proven coupler for achieving a deep blue shade with good light fastness when combined with a primary intermediate like p-phenylenediamine . Its performance is comparable to other top-tier couplers in its class, making it a reliable component in a formulator's toolkit for creating specific, long-lasting color results . The quantified 10% reaction yield with 2,5-diaminotoluene also provides a valuable benchmark for optimizing specific dye molecule formation [1].

Biomonitoring and Pharmacokinetic Studies of Aromatic Amines

The demonstrated variability in 2,4-diaminoanisole's in vivo mutagenicity based on metabolic enzyme induction makes it a relevant compound for biomonitoring studies. Its unique metabolic susceptibility, where specific enzyme inducers can either double or drastically reduce the genotoxicity of its urinary metabolites, positions it as a useful probe for understanding inter-individual and species-specific differences in aromatic amine metabolism and risk assessment.

Technical Documentation Hub

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